molecular formula C8H6ClFN2 B13636001 5-Chloro-6-fluoro-1H-indol-3-amine

5-Chloro-6-fluoro-1H-indol-3-amine

Cat. No.: B13636001
M. Wt: 184.60 g/mol
InChI Key: DJQADUBXOQNQRC-UHFFFAOYSA-N
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Description

5-Chloro-6-fluoro-1H-indol-3-amine is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The presence of chlorine and fluorine atoms in the compound enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-fluoro-1H-indol-3-amine typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this compound, the starting materials would include 5-chloro-6-fluoro-2-nitroaniline and appropriate ketones or aldehydes. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 5-Chloro-6-fluoro-1H-indol-3-amine involves its interaction with specific molecular targets and pathways:

Biological Activity

5-Chloro-6-fluoro-1H-indol-3-amine is a synthetic compound belonging to the indole family, characterized by the presence of chlorine and fluorine substituents on the indole ring. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry and pharmacology.

Molecular Characteristics

  • Molecular Formula : C9H7ClF N
  • Molecular Weight : Approximately 173.6 g/mol
  • Structural Features :
    • Chlorine at position 5
    • Fluorine at position 6

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors:

  • Serotonin Receptors : The compound shows significant affinity for serotonin receptors, which play a crucial role in neurotransmission and mood regulation. It modulates receptor activity, influencing downstream signaling pathways such as the cyclic adenosine monophosphate (cAMP) pathway, vital for numerous cellular responses .
  • Antiviral Properties : Preliminary studies suggest that this compound may inhibit enzymes involved in viral replication, indicating potential antiviral applications .
  • Cancer Therapy : Research indicates that it may affect cell proliferation and apoptosis, suggesting its utility in cancer therapy. Binding studies have shown that it can modulate gene expression related to cell growth and survival .

Biological Activity Summary Table

Activity Description
Serotonin Receptor Modulation Influences neurotransmitter release and uptake; affects mood regulation and signaling pathways
Antiviral Effects Inhibits viral replication enzymes; potential for antiviral drug development
Anticancer Potential Modulates apoptosis and cell proliferation; impacts gene expression related to cancer growth

Case Studies and Research Findings

  • Serotonin Receptor Interaction :
    • A study highlighted the compound's ability to modulate serotonin receptor activity, impacting neurotransmitter dynamics significantly . This modulation can lead to potential therapeutic effects in mood disorders.
  • Antiviral Activity :
    • Research indicates that this compound exhibits inhibitory effects on viral replication processes, making it a candidate for further investigation in antiviral drug development .
  • Cancer Cell Studies :
    • In vitro studies demonstrated that the compound exhibits antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) with IC50 values indicating significant potency . For instance, derivatives of this compound showed effective inhibition of cell viability at nanomolar concentrations.

Structure-Activity Relationship (SAR)

The structural modifications of indole derivatives significantly affect their biological activity. The presence of halogen substituents like chlorine and fluorine alters the physicochemical properties and biological interactions of these compounds:

Compound Structural Features Biological Activity
This compoundCl at C5, F at C6Modulates serotonin receptors
5-Bromo-6-fluoroindoleBr at C5, F at C6Different receptor affinity
2-(5-Chloro-6-fluoroindolyl)ethanamineEthyl amine side chainEnhanced activity

Properties

Molecular Formula

C8H6ClFN2

Molecular Weight

184.60 g/mol

IUPAC Name

5-chloro-6-fluoro-1H-indol-3-amine

InChI

InChI=1S/C8H6ClFN2/c9-5-1-4-7(11)3-12-8(4)2-6(5)10/h1-3,12H,11H2

InChI Key

DJQADUBXOQNQRC-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Cl)F)NC=C2N

Origin of Product

United States

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